REACTION_CXSMILES
|
C(=O)(OC(Cl)(Cl)Cl)[O:2][C:3](Cl)(Cl)[Cl:4].N1C=CC=CC=1.[O:19]1[CH2:24][CH2:23][CH:22]([OH:25])[CH2:21][CH2:20]1>O1CCCC1>[C:3]([Cl:4])(=[O:2])[O:25][CH:22]1[CH2:23][CH2:24][O:19][CH2:20][CH2:21]1
|
Name
|
|
Quantity
|
2.97 g
|
Type
|
reactant
|
Smiles
|
C(OC(Cl)(Cl)Cl)(OC(Cl)(Cl)Cl)=O
|
Name
|
|
Quantity
|
2.43 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.91 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 10 minutes under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 2 hrs
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
to the residue were added ethyl acetate (50 mL) and water (50 mL)
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer was separated
|
Type
|
WASH
|
Details
|
washed with 0.2 N hydrochloric acid (20 mL), and saturated saline (50 m)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(OC1CCOCC1)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.53 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |